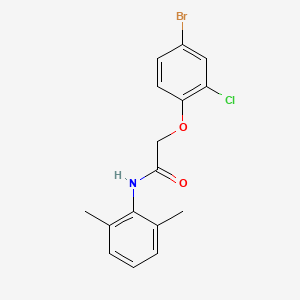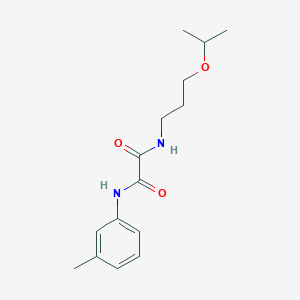![molecular formula C18H21N3O3 B4941802 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide, also known as IPP, is a compound that has been widely studied for its potential use in scientific research. IPP is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential applications.
Mécanisme D'action
3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide inhibits the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of signaling molecules called endocannabinoids. By inhibiting FAAH, 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide increases the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids resulting from 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide inhibition of FAAH can have various physiological effects. Endocannabinoids are involved in regulating pain, inflammation, and mood, among other things. Studies have shown that 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide can reduce pain and inflammation in animal models, and it has also been shown to have potential antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide in lab experiments is its specificity for FAAH. This allows researchers to investigate the role of FAAH in various biological processes without affecting other enzymes or signaling pathways. However, one limitation of using 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide. One area of interest is investigating the potential therapeutic uses of 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide in various diseases, such as cancer and neurodegenerative diseases. Another area of interest is investigating the potential side effects of long-term 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide use and developing safer alternatives. Additionally, there is potential for using 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide in combination with other compounds to enhance its effects or target multiple signaling pathways simultaneously.
Méthodes De Synthèse
The synthesis of 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide involves the reaction of 2-phenoxy-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form 2-phenoxy-3-pyridinecarboxaldoxime. This compound is then reacted with 3-bromopropionyl chloride to form the final product, 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide.
Applications De Recherche Scientifique
3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has been widely studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of a specific enzyme, which makes it a useful tool for investigating the role of this enzyme in various biological processes. 3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has been used in studies investigating cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(9-12-21-11-5-13-23-21)20-14-15-6-4-10-19-18(15)24-16-7-2-1-3-8-16/h1-4,6-8,10H,5,9,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZTRUFLSBMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![1-(4-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941763.png)
![2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4941766.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)

![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)

![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)